![molecular formula C9H15N3O3 B13791870 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate CAS No. 66216-56-6](/img/structure/B13791870.png)
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate is a chemical compound with the molecular formula C9H15N3O3 and a molecular weight of 213.2337 g/mol It is characterized by the presence of an imidazolidinone ring, a carbamate group, and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate typically involves the reaction of allyl isocyanate with 2-(2-oxo-1-imidazolidinyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Allyl isocyanate+2-(2-oxo-1-imidazolidinyl)ethanol→2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and implementation of purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or imidazolidinones.
Aplicaciones Científicas De Investigación
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazolidinone ring and carbamate group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate can be compared with other similar compounds, such as:
2-Propenamide, 2-methyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-: Similar structure but different functional groups.
2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester: Contains an ester group instead of a carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
66216-56-6 |
|---|---|
Fórmula molecular |
C9H15N3O3 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
prop-2-enyl N-[2-(2-oxoimidazolidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-2-7-15-9(14)11-4-6-12-5-3-10-8(12)13/h2H,1,3-7H2,(H,10,13)(H,11,14) |
Clave InChI |
PPOUXMSMABGDRJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NCCN1CCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
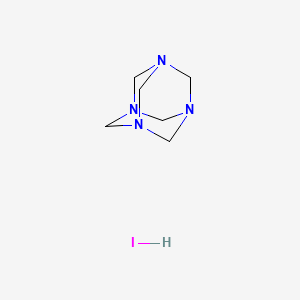
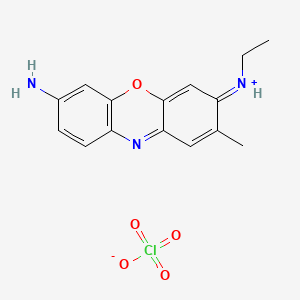
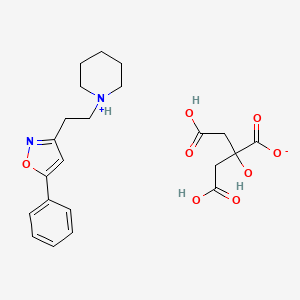
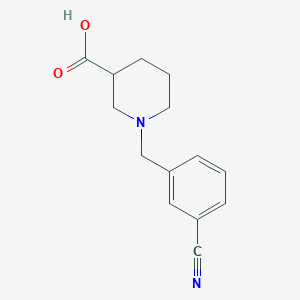
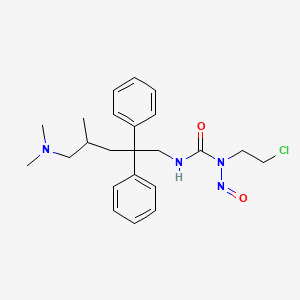
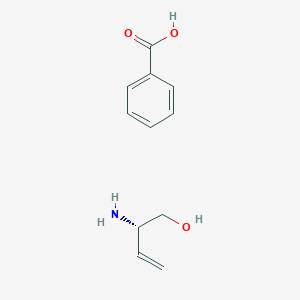
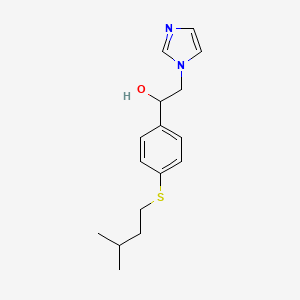
![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
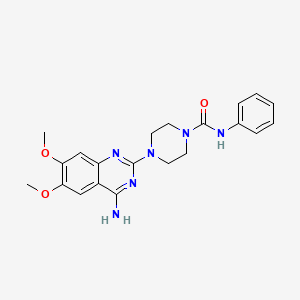
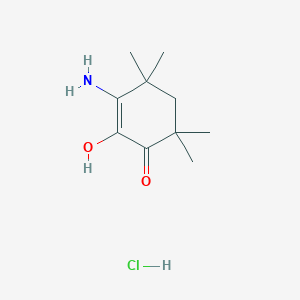
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
